molecular formula C18H20N4S B1440088 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide CAS No. 1260985-72-5

2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide

Cat. No.: B1440088
CAS No.: 1260985-72-5
M. Wt: 324.4 g/mol
InChI Key: NRSCREOEOMAPEG-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide is a useful research compound. Its molecular formula is C18H20N4S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide (CAS Number: 1260985-72-5) is a derivative of benzimidazole known for its diverse biological activities. This article explores its biological activity, particularly its antiproliferative, antimicrobial, and potential antitumor effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4SC_{18}H_{20}N_{4}S, and it has a molecular weight of 344.44 g/mol. The structure features a benzodiazole ring and a dimethylamino group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄S
Molecular Weight344.44 g/mol
CAS Number1260985-72-5
Storage TemperatureAmbient

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including this compound. The antiproliferative activity was assessed using various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).

Case Study: Antiproliferative Effects

A study evaluated the compound's effectiveness against MDA-MB-231 cells using the Sulforhodamine B (SRB) assay. The results indicated significant cytotoxicity with an IC50 value of approximately 39.07 μM.

CompoundCell LineIC50 (μM)
This compoundMDA-MB-23139.07
CamptothecinMDA-MB-23110.00

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined for several pathogens.

Antimicrobial Activity Table

PathogenMIC (μg/mL)
Staphylococcus aureus8
Methicillin-resistant Staphylococcus aureus4
Streptococcus faecalis4

These results suggest that the compound exhibits promising antibacterial activity comparable to standard antibiotics like amikacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their lipophilicity and structural modifications. The presence of dimethylamino groups enhances membrane permeability, facilitating better interaction with cellular targets.

Key Findings in SAR

  • Lipophilicity : Increased lipophilicity improves drug absorption and efficacy.
  • Substituent Effects : Variations in substituents on the benzodiazole ring significantly impact both antiproliferative and antimicrobial activities.
  • Mechanism Insights : The binding affinity to DNA and inhibition of DNA-dependent enzymes have been proposed as mechanisms for antitumor activity.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-22(2)13-9-7-12(8-10-13)11-14(17(19)23)18-20-15-5-3-4-6-16(15)21-18/h3-10,14H,11H2,1-2H3,(H2,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSCREOEOMAPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide
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2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide
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2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide
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2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.